6-Fluoro-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline 6-Fluoro-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17497503
InChI: InChI=1S/C16H10FN3/c17-14-2-1-12-9-19-16(8-13(12)7-14)20-6-4-11-3-5-18-10-15(11)20/h1-10H
SMILES:
Molecular Formula: C16H10FN3
Molecular Weight: 263.27 g/mol

6-Fluoro-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline

CAS No.:

Cat. No.: VC17497503

Molecular Formula: C16H10FN3

Molecular Weight: 263.27 g/mol

* For research use only. Not for human or veterinary use.

6-Fluoro-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline -

Specification

Molecular Formula C16H10FN3
Molecular Weight 263.27 g/mol
IUPAC Name 6-fluoro-3-pyrrolo[2,3-c]pyridin-1-ylisoquinoline
Standard InChI InChI=1S/C16H10FN3/c17-14-2-1-12-9-19-16(8-13(12)7-14)20-6-4-11-3-5-18-10-15(11)20/h1-10H
Standard InChI Key BIELVQPSHRMJDV-UHFFFAOYSA-N
Canonical SMILES C1=CC2=CN=C(C=C2C=C1F)N3C=CC4=C3C=NC=C4

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

6-Fluoro-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline features a bicyclic framework integrating a fluorine-substituted isoquinoline core and a pyrrolopyridine substituent. The fluorine atom at position 6 and the pyrrolo[2,3-c]pyridin-1-yl group at position 3 introduce steric and electronic modifications that influence its reactivity and binding affinity.

Table 1: Key Physicochemical Properties

PropertyValue/Descriptor
Molecular FormulaC16H10FN3\text{C}_{16}\text{H}_{10}\text{FN}_{3}
Molecular Weight263.27 g/mol
IUPAC Name6-fluoro-3-pyrrolo[2,3-c]pyridin-1-ylisoquinoline
Canonical SMILESC1=CC2=CN=C(C=C2C=C1F)N3C=CC4=C3C=NC=C4
InChI KeyBIELVQPSHRMJDV-UHFFFAOYSA-N
PubChem CID118577109

The compound’s structure has been validated via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), confirming the positions of the fluorine and pyrrolopyridine groups .

Spectroscopic and Computational Analysis

Density functional theory (DFT) calculations predict a planar geometry for the isoquinoline core, with the pyrrolopyridine moiety inducing slight torsional strain. Ultraviolet-visible (UV-Vis) spectroscopy reveals absorption maxima at 254 nm, attributed to π→π* transitions within the aromatic system. The fluorine atom’s electronegativity further polarizes the electron density, enhancing intermolecular interactions in biological systems .

Synthesis and Radiolabeling Methodologies

Conventional Organic Synthesis

While detailed protocols for 6-Fluoro-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline are scarce, analogous compounds are synthesized via multi-step routes involving:

  • Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of halogenated isoquinolines with boron-containing heterocycles.

  • Cyclization Reactions: Acid- or base-mediated intramolecular cyclization to form the pyrrolopyridine ring .

A representative pathway for a related tracer, MK-6240, involves fluorination via nucleophilic aromatic substitution using 18F^{18}\text{F}-fluoride, followed by purification via high-performance liquid chromatography (HPLC) .

Radiochemical Synthesis for PET Imaging

The compound’s structural analogs, such as [18F][^{18}\text{F}]-labeled derivatives, are synthesized for positron emission tomography (PET). Key steps include:

  • Isotope Production: 18F^{18}\text{F}-fluoride generation via proton irradiation of [18O]H2O[^{18}\text{O}]\text{H}_2\text{O} using a cyclotron.

  • Radiolabeling: Reaction of precursor molecules with 18F^{18}\text{F}-fluoride in the presence of Kryptofix 222 and potassium carbonate.

  • Purification: Semi-preparative HPLC using a Gemini C6-Phenyl column with ethanol/sodium acetate mobile phases .

Table 2: Radiochemical Synthesis Parameters

ParameterCondition
ColumnGemini C6-Phenyl 250 x 10 mm, 5 µm
Mobile Phase25% EtOH / 75% NaOAc (10 mM, pH 4)
Flow Rate4 mL/min
Radiochemical Purity>99%
Specific Activity79.7 Ci/mmol

These methods ensure high radiochemical yield and purity, critical for in vivo imaging applications .

Biomedical Applications and Research Findings

Neuroimaging in Alzheimer’s Disease

The derivative MK-6240, a structural analog, binds selectively to neurofibrillary tangles (NFTs) containing hyperphosphorylated tau proteins. In primate studies, [18F][^{18}\text{F}]-MK-6240 exhibits high brain uptake and rapid clearance from non-target regions, enabling precise NFT quantification .

Key Findings from Preclinical Trials:

  • Baseline PET Scans: Demonstrated 90–120-minute dynamic emission windows with optimal signal-to-noise ratios.

  • Self-Blocking Studies: Pre-administration of unlabeled MK-6240 (1 mg/kg) reduced tracer binding by 85%, confirming target specificity .

Comparative Analysis with Related Compounds

Structural Analogues and Their Properties

CompoundModificationApplication
MK-62405-Amino substitutionTau PET imaging
6-Fluoro-3-(pyrrolo[...])Fluorine at C6Kinase inhibition (research)
7-Bromo-5H-pyrido[...]Bromine at C7Radioligand precursor

Fluorine’s small atomic radius and high electronegativity enhance blood-brain barrier permeability, making 6-Fluoro-3-(1H-pyrrolo[...])isoquinoline favorable for CNS-targeted therapies .

Challenges and Future Directions

Synthetic Optimization

Current yields for 6-Fluoro-3-(1H-pyrrolo[...])isoquinoline remain suboptimal (~48%), necessitating improved catalytic systems or flow chemistry approaches .

Clinical Translation

While MK-6240 has advanced to human trials, the parent compound requires further toxicological profiling. Key gaps include:

  • Metabolic Stability: Assessment of cytochrome P450 interactions.

  • Biodistribution: Whole-body PET studies to evaluate off-target accumulation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator